Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
ethyl 3-oxo-4-phenylquinoxaline-2-carboxylate |
InChI |
InChI=1S/C17H14N2O3/c1-2-22-17(21)15-16(20)19(12-8-4-3-5-9-12)14-11-7-6-10-13(14)18-15/h3-11H,2H2,1H3 |
InChI Key |
YWHMMWKRPPIOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Substituted Phenylenediamines with Diethyl Oxalate
The most widely reported method involves the cyclocondensation of substituted phenylenediamines with diethyl oxalate. For example, N-methyl-1,2-phenylenediamine reacts with diethyl oxalate in dichloromethane under basic conditions (triethylamine) to form 1-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione . Subsequent treatment with phosphorus oxychloride (POCl₃) in toluene generates 3-chloro-1-methylquinoxalin-2-one, which is then alkylated with ethyl chlorooxoacetate to introduce the ester moiety .
Key Steps :
-
Diamine Activation : The amine groups of N-methyl-1,2-phenylenediamine are activated by triethylamine, facilitating nucleophilic attack on diethyl oxalate.
-
Cyclization : Spontaneous cyclization forms the quinoxalinedione intermediate.
-
Chlorination : POCl₃ replaces the carbonyl oxygen with chlorine, forming a reactive chloroimidate.
-
Esterification : Ethyl chlorooxoacetate introduces the ethoxycarbonyl group at position 2 .
Optimization :
-
Solvent Choice : Toluene or dichloromethane enhances reaction efficiency .
-
Yield : This method achieves ~70% yield after purification via silica gel chromatography .
One-Pot Synthesis via Carbon Disulfide-Mediated Cyclization
A one-pot synthesis route utilizes carbon disulfide (CS₂) and potassium hydroxide (KOH) to construct the quinoxaline core. Starting from ethyl 3-amino-1,4-dihydroquinoxaline-2-carboxylate, reaction with CS₂ in aqueous KOH generates a thioxo intermediate, which undergoes oxidative cyclization to yield the target compound .
Reaction Conditions :
-
Reagents : CS₂ (2 equiv), KOH (1.5 equiv), ethanol/water (1:1).
Advantages :
Regioselective Alkylation of Quinoxalinediones
Regioselective alkylation strategies exploit the differential reactivity of quinoxalinedione nitrogens. For instance, 2-isopropyl-1,2,3,4-tetrahydroquinoxaline is Boc-protected at the less hindered nitrogen, followed by phosgene-mediated urea formation and deprotection to introduce the ethyl ester .
Procedure :
-
Protection : Boc₂O selectively protects the 4-position nitrogen .
-
Urea Formation : Phosgene reacts with the free amine to form a urea intermediate.
-
Deprotection : Acidic cleavage (HCl/EtOAc) removes the Boc group.
-
Esterification : Ethyl chloroformate introduces the ethoxycarbonyl group .
Yield : ~60% after column chromatography .
Microwave-Assisted Synthesis
Microwave irradiation accelerates the condensation of ortho-phenylenediamine derivatives with ethyl 3-oxo-4-phenylbutanoate. This green method reduces reaction time from hours to minutes while maintaining high yields .
Conditions :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group and the quinoxaline core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Antimicrobial Activity
Quinoxaline derivatives, including ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate, have demonstrated notable antimicrobial properties. Studies indicate that these compounds exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
Research has shown that quinoxaline derivatives can exhibit anticancer effects. This compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. The compound's structural characteristics contribute to its effectiveness in targeting specific cancer cell lines .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Quinoxalines have been reported to reduce inflammation markers in various experimental models, suggesting their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile. Modifications to the quinoxaline core can significantly affect the compound's biological activity and selectivity. For example, introducing different substituents on the phenyl ring or altering the carboxylate group can enhance potency against specific targets .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions: These reactions form the quinoxaline core by cyclizing appropriate precursors.
- Functional Group Modifications: Post-synthesis modifications allow for the introduction of various functional groups that can enhance biological activity.
Green Chemistry Approaches
Recent advancements emphasize environmentally friendly synthesis routes for quinoxaline derivatives. Techniques such as microwave-assisted synthesis and solvent-free reactions are being explored to reduce waste and improve yields .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound against human breast cancer cells (MCF7). The results showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment, indicating potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacterial strains, highlighting its potential as an antimicrobial agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress in target cells, further contributing to its biological effects .
Comparison with Similar Compounds
Quinoxaline derivatives exhibit diverse bioactivity depending on substituents at positions 2, 3, and 3. Below is a systematic comparison:
Structural Analogs and Substituent Effects
Key Observations :
- Halogenation : Chloro (Cl) or bromo (Br) substituents at positions 6, 7, or 8 enhance electrophilicity, improving binding to kinase active sites (e.g., Pim-1/2 inhibition in compound 2c) .
- N-Substituents : Alkylation at position 4 (e.g., methyl or benzyl) increases metabolic stability compared to phenyl-substituted analogs .
- Heterocyclic Additions : Pyrazole or triazole moieties (e.g., compound in ) introduce hydrogen-bonding sites, enhancing interactions with biological targets like EGFR or COX-2 .
Physical and Chemical Properties
| Property | This compound | Ethyl 7-bromo Analog | Ethyl 6-chloro Analog |
|---|---|---|---|
| Melting Point (°C) | 178.7 | 255–257 | Not reported |
| Boiling Point (°C) | 371.9 | - | - |
| Solubility | Low in H₂O; soluble in DMF, DMSO | Similar | Similar |
| Stability | Stable to hydrolysis (pH 4–9) | Sensitive to light | Stable |
Degradation Notes:
Biological Activity
Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate is a synthetic compound belonging to the quinoxaline family, characterized by its unique structure that includes a quinoxaline ring and an ethyl ester group. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 294.30 g/mol. The compound's structure enhances its solubility, which is crucial for its biological activity. The presence of the phenyl group at the fourth position of the quinoxaline ring may significantly influence its interaction with biological targets.
Biological Activities
Research indicates that compounds in the quinoxaline class exhibit a variety of biological activities, including:
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Targeting Enzymatic Pathways : Similar quinoxaline derivatives have been found to inhibit key enzymes involved in cancer progression and microbial resistance .
- Modulation of Cell Signaling : Compounds in this class may influence cell signaling pathways related to apoptosis and cell proliferation, which are critical in cancer therapy .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their respective biological activities:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | 22371174 | Antimicrobial |
| Ethyl 7-chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | 48296768 | Anticancer |
| Methyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate | 22116740 | Neuropharmacological effects |
This comparative analysis highlights how subtle changes in chemical structure can lead to significant differences in biological activity.
Case Studies
- Anticancer Activity : A study demonstrated that a related quinoxaline derivative exhibited high antiproliferative activity against MCF-7 breast cancer cells at submicromolar concentrations . This suggests that this compound may also possess similar properties.
- Neuropharmacological Effects : In a neuropharmacological study involving various quinoxalinone derivatives, significant anxiolytic effects were observed at doses comparable to established anxiolytics like diazepam . This indicates potential for further exploration of ethyl 3-oxo derivatives in treating anxiety disorders.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with ethyl glyoxylate or via N-alkylation of quinoxaline precursors. For example, organometallic reagents like Et₂Zn or Me₂Zn facilitate N-alkylation under anhydrous toluene at 60–80°C, achieving yields up to 84% (Table 1, entry 4 in ). Key factors include solvent polarity, stoichiometry of organometallic reagents, and temperature control to minimize side reactions like transesterification (e.g., methanol quenching leading to methyl ester byproducts) . Alternative routes involve refluxing ethanol with aromatic aldehydes to form hydrazide derivatives ().
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer : Structural characterization employs:
- X-ray crystallography : SHELXL software refines single-crystal data to determine bond lengths, angles, and tautomeric forms (e.g., enol-keto tautomerism in cadmium complexes) .
- Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at ~170 ppm). IR identifies functional groups (C=O stretch at ~1680 cm⁻¹). Mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 297.10 for bromo derivatives) .
Q. What purification strategies are effective for isolating high-purity this compound?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomers, while recrystallization from DMF/ethanol removes polar impurities. Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in N-alkylation reactions?
- Methodological Answer : Electron-donating groups (e.g., -OCH₃ at positions 6/7) enhance nucleophilicity at the quinoxaline nitrogen, improving alkylation yields (e.g., 71–84% with Et₂Zn). Conversely, electron-withdrawing groups (e.g., -Cl) reduce yields due to decreased electron density. Computational studies (DFT) can quantify charge distribution and predict regioselectivity .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Kinase inhibition assays : Measure IC₅₀ values using ADP-Glo™ kinase assays (e.g., EGFR inhibition in cancer cell lines).
- Antimicrobial testing : Broth microdilution determines minimum inhibitory concentration (MIC) against S. aureus or E. coli.
- Molecular docking : AutoDock Vina simulates binding to COX-2 or EGFR active sites, correlating substituent effects (e.g., trifluoromethyl groups enhancing hydrophobic interactions) .
Q. How can computational modeling predict the stability and degradation pathways of this compound under varying conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Quantifies thermal decomposition temperatures (e.g., >200°C for cadmium complexes).
- DFT calculations : Simulate hydrolysis pathways (e.g., ester cleavage in acidic/basic conditions). Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC .
Q. What comparative studies exist between this compound and structurally related quinoxaline derivatives?
- Methodological Answer : SAR studies compare trifluoromethyl, chloro, and benzyl derivatives. For example:
- Trifluoromethyl analogs (e.g., Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate) show enhanced kinase inhibition due to lipophilic Cl/CF₃ groups.
- Tetrahydroquinazoline analogs exhibit reduced cytotoxicity but improved solubility .
Methodological Notes
- Contradictions/Challenges : While Et₂Zn generally improves N-alkylation yields (), competing transesterification in protic solvents requires strict anhydrous conditions.
- Data Gaps : Limited thermal stability data for the parent compound; future studies should integrate TGA-DSC and computational degradation modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
